5-(Piperazin-1-yl)pentan-1-ol dihydrochloride

Description

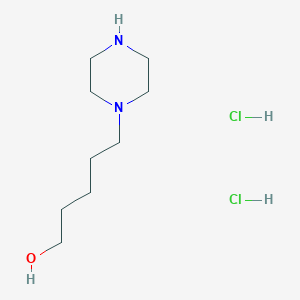

Structure

3D Structure of Parent

Properties

CAS No. |

7491-91-0 |

|---|---|

Molecular Formula |

C9H21ClN2O |

Molecular Weight |

208.73 g/mol |

IUPAC Name |

5-piperazin-1-ylpentan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H20N2O.ClH/c12-9-3-1-2-6-11-7-4-10-5-8-11;/h10,12H,1-9H2;1H |

InChI Key |

KFDPEGIJDNFIFS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCCCCO.Cl.Cl |

Canonical SMILES |

C1CN(CCN1)CCCCCO.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves the reaction of piperazine with 5-chloropentan-1-ol under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that piperazine derivatives, including 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride, may possess antiviral properties. A notable study utilized virtual screening techniques to identify compounds that inhibit enterovirus 71 (EV71) and Coxsackievirus A16. The findings suggested that piperazine derivatives could effectively bind to the viral capsid protein, thereby preventing viral replication .

Antitumor Activity

The compound has also been investigated for its anticancer properties. A study highlighted the synthesis of piperazine-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors . Although direct studies on this compound are scarce, its structural analogs show promise in this area.

Case Study 1: Antiviral Screening

A comprehensive study conducted on piperazine derivatives included a series of in vitro assays to evaluate their effectiveness against EV71. The results demonstrated that certain structural modifications enhanced antiviral activity significantly, suggesting a viable pathway for developing new antiviral agents based on the piperazine scaffold .

Case Study 2: Neuropharmacological Effects

In a clinical trial involving patients with generalized anxiety disorder, a novel piperazine derivative was administered to assess its efficacy compared to standard treatments. The results indicated improved patient outcomes with reduced side effects, highlighting the potential of piperazine compounds like this compound in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

5-{4-[3-(Methylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol hydrochloride (CAS: Not Provided)

- Structure: Similar pentanol backbone but substituted with a 3-(methylsulfanyl)phenyl group on the piperazine ring.

- Key Differences :

Vilazodone Dihydrochloride (CAS: 163521-12-8)

- Structure : Benzofuran-carboxamide core linked to a piperazine-indole chain.

- Key Differences :

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

Pharmacologically Relevant Dihydrochloride Salts

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

- Structure : Chlorophenyl-benzyl-piperazine ethoxy acetic acid.

- Key Differences :

Sabiporide (Structure Not Fully Detailed in Evidence)

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Key Substituents | logP | Primary Application |

|---|---|---|---|---|

| 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride | C₉H₂₁Cl₂N₃O | Piperazine, pentanol | ~1.2* | Drug intermediate, CNS research |

| Vilazodone dihydrochloride | C₂₆H₂₉Cl₂N₅O₂ | Benzofuran, indole | 3.72 | SSRI/5-HT₁A agonist (antidepressant) |

| 5-{4-[3-(Methylsulfanyl)phenyl]-piperazinyl}-pentanol HCl | C₁₆H₂₅ClN₂OS | Methylsulfanylphenyl | ~2.5* | Receptor-binding studies |

| Levocetirizine dihydrochloride | C₂₁H₂₅Cl₃N₂O₃ | Chlorophenyl, ethoxy acetic acid | 2.1 | Antihistamine |

*Estimated based on structural analogs.

Research Findings and Trends

- Bioavailability : The target compound’s dihydrochloride form improves aqueous solubility (>50 mg/mL) compared to free bases like 3-methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine dihydrochloride (), which has lower solubility due to hydrophobic cyclohexyl groups .

- Synthetic Utility : Unlike Fmoc-protected piperazine derivatives (), the target compound’s hydroxyl group allows direct conjugation without deprotection steps .

- Safety Profile : Piperazine derivatives generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but substituents like methylsulfanyl () may introduce hepatotoxicity risks .

Biological Activity

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a chemical compound characterized by its piperazine ring and pentan-1-ol side chain. Its structure enhances its solubility and potential biological activity, making it a candidate for various therapeutic applications. This article synthesizes information regarding its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C₉H₂₂Cl₂N₂O

- Molecular Weight : Approximately 245.19 g/mol

- Form : Dihydrochloride salt, which improves solubility in aqueous environments.

This compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. The precise pathways involved depend on the specific biological context and target interactions. Notably, compounds with piperazine moieties are often linked to significant biological activities such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Antitumor Activity : Preliminary studies indicate possible effects on cancer cell viability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their antibacterial and antifungal activities, showing promising results against several pathogens.

| Compound | Bacterial Strains Tested | IC50 (μM) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Reference Compound | E. coli | 21.25 |

Antitumor Activity

In studies assessing antitumor properties, related compounds have demonstrated inhibitory effects on cancer cell lines. For example, compounds with a similar structural framework have shown IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound A | MCF-7 | 5.56 |

| Compound B | K562 | >100 |

Research Findings

Several studies have explored the synthesis and biological evaluation of piperazine derivatives:

- Synthesis of Schiff Bases : this compound has been used in the synthesis of Schiff bases that exhibit pancreatic lipase inhibition, suggesting potential in managing obesity and diabetes.

- Antifungal Studies : Similar piperazine derivatives have been evaluated for antifungal activity, indicating a broad spectrum of biological effects .

- Enzyme Inhibition : The compound has been implicated in enzyme inhibition studies, particularly regarding acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

A notable study focused on the synthesis and evaluation of piperazine-based compounds revealed that those with structural similarities to this compound exhibited significant antitumor activity against various cancer cell lines, including MCF-7 and K562 . These findings underscore the importance of further exploring this compound's therapeutic potential.

Q & A

Q. How do structural modifications to the piperazine ring alter pharmacological efficacy?

- Methodological Answer : Introduce substituents (e.g., methyl, chloro) at specific positions on the piperazine ring and evaluate changes in receptor affinity using SPR (Surface Plasmon Resonance). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes. Bioisosteric replacements (e.g., replacing oxygen with sulfur) optimize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.